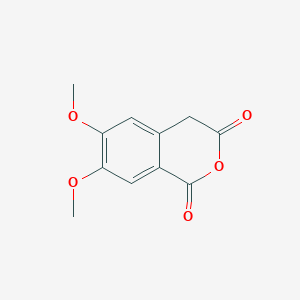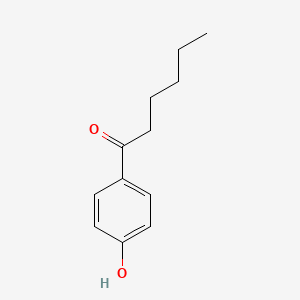
4-甲基-1-戊炔-3-醇
描述
4-Methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H10O . It is also known as Ethyl ethynyl methyl carbinol .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1-pentyn-3-ol is represented by the formula C6H10O . The InChI string is1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3 . Physical And Chemical Properties Analysis
4-Methyl-1-pentyn-3-ol is a liquid with a characteristic odor . It has a density of 0.9±0.1 g/cm3, a boiling point of 139.3±8.0 °C at 760 mmHg, and a flash point of 41.9±8.2 °C . The compound has a molar refractivity of 29.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 109.6±3.0 cm3 .科学研究应用
医药:潜在的治疗应用
4-甲基-1-戊炔-3-醇在医药领域具有潜在的应用,特别是在合成药物化合物方面。 其结构可用于通过各种有机合成过程开发新的药物分子 。然而,特定的治疗用途需要进一步的研究和临床试验来确定疗效和安全性。
农业:植物保护和生长调节
在农业中,4-甲基-1-戊炔-3-醇可作为合成保护植物免受害虫或病害的化合物的先驱。 它也可以参与影响植物生长的生长调节剂的配方 。这些作用的具体机制和有效性将取决于农业研究和田间试验。
材料科学:聚合物合成
该化合物在材料科学,特别是聚合物化学中得到了应用。 它可以在聚合过程中充当引发剂或单体,以创建具有特定性质的新型材料,适用于工业应用 。这些材料可能在建筑到电子等各个领域都有应用。
工业应用:化工制造
4-甲基-1-戊炔-3-醇用于各种工业化学反应。 它可以作为合成复杂有机分子的起始原料,在染料、树脂和其他工业化学品的生产中用作构建模块 .
环境应用:绿色化学
在环境化学中,4-甲基-1-戊炔-3-醇可用于开发环保的合成途径。 例如,它可能参与捕获和利用二氧化碳的反应,有助于减少温室气体排放 .
食品工业:香料和香精
虽然没有直接用作香料或香精,但4-甲基-1-戊炔-3-醇可以是食品工业中用于这些目的的化合物的先驱。 该化合物的衍生物可能会增强食品产品的味道或香气,但需经安全性评估和监管部门批准 .
化妆品:个人护理产品
在化妆品行业,4-甲基-1-戊炔-3-醇可能参与个人护理产品的配方。 它可以有助于合成具有所需性质的化合物,例如在各种化妆品应用中具有溶解性和稳定性 .
化学研究:分析化学和合成化学
4-甲基-1-戊炔-3-醇是化学研究中的一个研究对象,研究其反应性和形成新化合物的潜力。 它用于分析方法和合成途径,以更深入地探索其性质和应用 .
安全和危害
4-Methyl-1-pentyn-3-ol is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/protective clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
作用机制
Target of Action
It’s known that in the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients .
Action Environment
It’s known to be a volatile and flammable compound , suggesting that factors such as temperature and exposure to fire sources could potentially influence its stability and efficacy.
属性
IUPAC Name |
4-methylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFIONYBLSHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031797 | |
| Record name | 4-Methylpentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Methylpentyn-3-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-68-4 | |
| Record name | 4-Methyl-1-pentyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpentyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylpropargyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylpentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpentyn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Isopropyl-4-methyl-1-pentyn-3-ol?
A1: 3-Isopropyl-4-methyl-1-pentyn-3-ol possesses the molecular formula C9H16O. [] While specific spectroscopic data isn't provided in the research excerpts, we can infer its structure:
Q2: How does 3-Isopropyl-4-methyl-1-pentyn-3-ol react with formic acid?
A2: This reaction is a key finding in one of the papers. [] 3-Isopropyl-4-methyl-1-pentyn-3-ol undergoes a rearrangement reaction with formic acid. The major products are:
Q3: Are there any applications of 3-Isopropyl-4-methyl-1-pentyn-3-ol in organometallic chemistry?
A3: Yes, research shows that it reacts with the organoruthenium complex [RuCl(PMe3)2(Cp)]. [] This reaction leads to the formation of a cationic vinylvinylidene complex, which can be further deprotonated to yield a neutral enynyl complex. This highlights the compound's utility as a ligand precursor in organometallic synthesis.
Q4: Does 3-Isopropyl-4-methyl-1-pentyn-3-ol have any known natural sources?
A4: Yes, it's been identified as a constituent of the essential oil extracted from Anethum sowa L. (Dill) herb. [] The concentration is relatively low (2.89%), indicating it's likely a minor component of the overall oil composition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
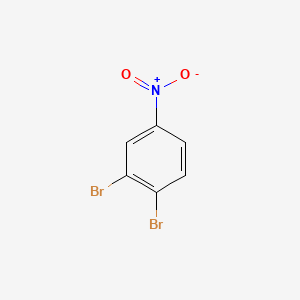
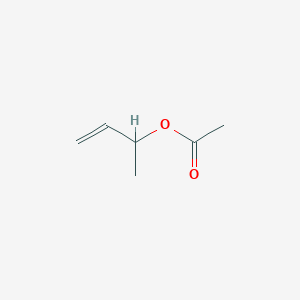
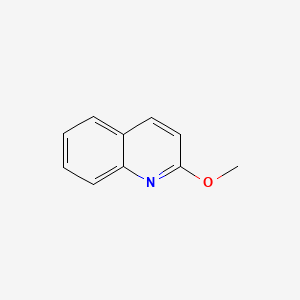
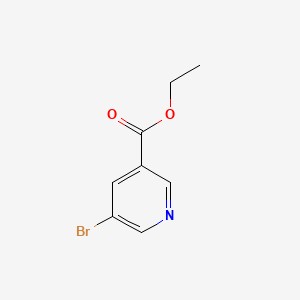


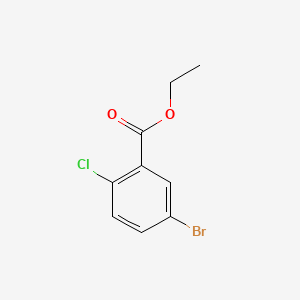

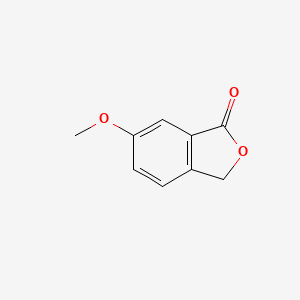

![N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B1583209.png)

